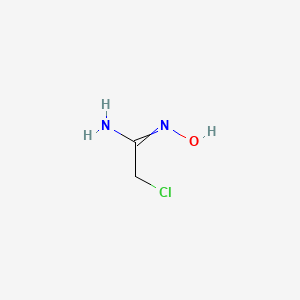
(1Z)-2-chloro-N'-hydroxyethanimidamide
Descripción
(1Z)-2-Chloro-N'-hydroxyethanimidamide (C₂H₅ClN₂O) is an amidine derivative characterized by a Z-configuration around the C=N double bond. Its structure comprises a chloro substituent at the 2-position of the ethanimidamide backbone and a hydroxyl group on the N'-amine (Figure 1). The Z-configuration denotes the spatial arrangement of substituents around the double bond, which influences molecular polarity, solubility, and reactivity. Amidines are known for their versatile reactivity, particularly in coordination chemistry and pharmaceutical applications. However, direct data on this compound’s synthesis, spectral properties, or biological activity are absent in the provided evidence; thus, comparisons rely on structural analogs.
Propiedades
Fórmula molecular |
C2H5ClN2O |
|---|---|
Peso molecular |
108.53 g/mol |
Nombre IUPAC |
2-chloro-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C2H5ClN2O/c3-1-2(4)5-6/h6H,1H2,(H2,4,5) |
Clave InChI |
XCARGDPHZYJCMU-UHFFFAOYSA-N |
SMILES canónico |
C(C(=NO)N)Cl |
Pictogramas |
Corrosive; Irritant |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (1Z)-2-chloro-N'-hydroxyethanimidamide can be synthesized through the reaction of chloroacetonitrile with hydroxylamine hydrochloride in the presence of sodium carbonate. The reaction is typically carried out in an aqueous medium at low temperatures (0°C) to ensure high yield and purity. The reaction proceeds as follows: [ \text{ClCH}_2\text{CN} + \text{NH}_2\text{OH} \cdot \text{HCl} + \text{Na}_2\text{CO}_3 \rightarrow \text{ClCH}_2\text{C}(=NOH)\text{NH}_2 + \text{NaCl} + \text{CO}_2 + \text{H}_2\text{O} ] The resultant slurry is filtered, washed with cold water, and dried to yield chloroacetamidoxime .
Industrial Production Methods: While specific industrial production methods for chloroacetamidoxime are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key is to maintain the reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (1Z)-2-chloro-N'-hydroxyethanimidamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The oxime group can be oxidized or reduced under specific conditions.
Cyclization Reactions: this compound can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products include substituted amidoximes.
Oxidation Reactions: Products include nitroso compounds.
Reduction Reactions: Products include amines or hydroxylamines.
Aplicaciones Científicas De Investigación
(1Z)-2-chloro-N'-hydroxyethanimidamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of chloroacetamidoxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can undergo nucleophilic substitution reactions, leading to the formation of biologically active derivatives .
Comparación Con Compuestos Similares
Structural and Functional Group Analysis
Key structural analogs include amidine derivatives with variations in substituents and backbone modifications. Below is a comparative analysis:
Table 1: Structural Comparison of (1Z)-2-Chloro-N'-hydroxyethanimidamide and Analogs
Key Observations :
- Chloro vs.
- Hydroxy Group: The N'-hydroxy group enables hydrogen bonding, enhancing solubility in polar solvents compared to non-hydroxy amidines (e.g., dimethylaminoethyl chloride in ).
- Backbone Complexity : The benzodithiazine-containing compound in features a fused heterocyclic core, conferring rigidity and thermal instability (mp 271–272°C decomposition) compared to the simpler ethanimidamide backbone of the target .
Physicochemical Properties
Table 2: Hypothetical Physicochemical Properties Based on Analogs
Notes:
- The target’s IR profile is inferred from amidine analogs in and , which show C=N stretches near 1645 cm⁻¹ .
- The hydroxy group’s O-H stretch (broad, 3200–3600 cm⁻¹) is absent in non-hydroxy analogs like 2-(N,N-dimethylamino)ethyl chloride .
Reactivity and Stability
- Nucleophilic Substitution: The chloro group in the target may undergo substitution reactions, similar to 2-(N,N-dimethylamino)ethyl chloride, which is reactive toward nucleophiles (e.g., amines, thiols) .
- Acid/Base Sensitivity : The amidine group is prone to protonation in acidic conditions, altering solubility. In contrast, the benzodithiazine compound in shows stability in DMSO, as evidenced by NMR data .
- Hydrogen Bonding: The N'-hydroxy group likely stabilizes the Z-configuration via intramolecular H-bonding, reducing isomerization risk compared to non-hydroxy analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


